2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a 1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group attached to the pyridine ring is a common functional group in pharmaceuticals and agrochemicals, known for its ability to modify the chemical and biological properties of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxazole ring could be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and pyridine rings would add rigidity to the structure. The electronegative oxygen and nitrogen atoms in these rings could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The oxazole ring is known to participate in various reactions, such as nucleophilic substitutions and additions . The pyridine ring can act as a base, reacting with acids to form salts . The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxazole and pyridine rings might increase its stability and rigidity. The trifluoromethyl group could affect its polarity and lipophilicity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with a specific biological target, such as an enzyme or receptor. The trifluoromethyl group is often used in pharmaceuticals to improve properties like lipophilicity, metabolic stability, and bioavailability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-12-15(13(2)26-23-12)10-24-8-4-5-14(9-24)11-25-17-16(18(19,20)21)6-3-7-22-17/h3,6-7,14H,4-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLMBMJSMPCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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